molecular formula C14H13Cl2NS B11094375 5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine

5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine

Cat. No.: B11094375
M. Wt: 298.2 g/mol
InChI Key: PPXRWUYGZGTKCQ-UHFFFAOYSA-N
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Description

3,4-DICHLOROPHENYL [2-(6-METHYL-3-PYRIDYL)ETHYL] SULFIDE is an organic compound that features a dichlorophenyl group and a pyridyl group connected via an ethyl sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLOROPHENYL [2-(6-METHYL-3-PYRIDYL)ETHYL] SULFIDE typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 3 and 4 positions.

    Formation of the Pyridyl Intermediate: The pyridyl group is synthesized by introducing a methyl group at the 6 position of the pyridine ring.

    Coupling Reaction: The final step involves coupling the dichlorophenyl and pyridyl intermediates via an ethyl sulfide linkage. This can be achieved using various coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLOROPHENYL [2-(6-METHYL-3-PYRIDYL)ETHYL] SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Reduced sulf

Properties

Molecular Formula

C14H13Cl2NS

Molecular Weight

298.2 g/mol

IUPAC Name

5-[2-(3,4-dichlorophenyl)sulfanylethyl]-2-methylpyridine

InChI

InChI=1S/C14H13Cl2NS/c1-10-2-3-11(9-17-10)6-7-18-12-4-5-13(15)14(16)8-12/h2-5,8-9H,6-7H2,1H3

InChI Key

PPXRWUYGZGTKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCSC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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